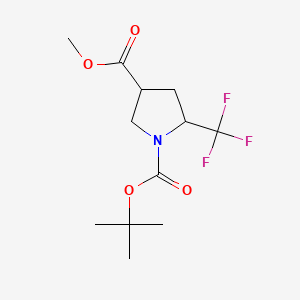

O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

Description

O¹-tert-Butyl O³-Methyl cis-5-(Trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a pyrrolidine-based dicarboxylate derivative featuring a cis-configured trifluoromethyl (-CF₃) group at the 5-position of the pyrrolidine ring. The tert-butyl and methyl ester groups at the 1- and 3-positions, respectively, are common protecting groups in organic synthesis, enhancing steric protection and modulating solubility .

The trifluoromethyl group is notable for its electron-withdrawing nature and lipophilicity, which may influence reactivity, metabolic stability, and binding affinity in medicinal chemistry applications. This contrasts with analogs bearing chloro, methoxy, or fluoro substituents, as seen in the evidence .

Properties

Molecular Formula |

C12H18F3NO4 |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-methyl 5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(9(17)19-4)5-8(16)12(13,14)15/h7-8H,5-6H2,1-4H3 |

InChI Key |

LABCETURUGFGHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves several steps. One common synthetic route includes the reaction of a pyrrolidine derivative with tert-butyl and methyl ester groups under specific reaction conditions. The reaction typically requires the use of reagents such as trifluoromethylating agents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is utilized in several scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.

Mechanism of Action

The mechanism of action of O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Analogous Pyrrolidine Dicarboxylates

Key Findings:

Substituent Effects: The trifluoromethyl group in the target compound is distinct from the chloro (HB613) or methoxy (HB454, HB614) substituents in analogs. Dimethoxy groups (HB454) increase molecular weight (366.41 g/mol) compared to simpler substituents like -Cl (354.83 g/mol) or -CF₃ (~311.3 g/mol), which may influence solubility .

Stereochemical Considerations :

- The cis configuration of the -CF₃ group in the target compound contrasts with the trans configurations in HB613 and HB453. Stereochemistry can critically impact biological activity and synthetic accessibility .

Commercial Availability :

- All cataloged analogs share identical pricing ($400/1 g), suggesting comparable synthesis complexity or market demand despite structural variations . The absence of the target compound in commercial catalogs may indicate niche applications or unresolved synthetic challenges.

Biological Activity

O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C12H18F3NO4

- Molecular Weight : 297.27 g/mol

- IUPAC Name : 1-(tert-butyl) 3-methyl rel-(3R,5R)-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

- CAS Number : 2450298-39-0

The unique trifluoromethyl group enhances the lipophilicity of the molecule, which may influence its interaction with biological targets and improve pharmacokinetic properties .

Mechanisms of Biological Activity

This compound exhibits several biological activities that are primarily attributed to its structural features:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways. The presence of the pyrrolidine ring allows for interactions with active sites of various enzymes.

- Receptor Modulation : It may interact with receptors that play critical roles in signal transduction pathways, potentially leading to therapeutic effects in conditions like inflammation or metabolic disorders.

- Antimicrobial Activity : Preliminary studies suggest that similar pyrrolidine derivatives exhibit antibacterial properties, which could be explored further for this compound .

Table 1: Summary of Biological Activities

Case Study Analysis

A study investigated the interaction of pyrrolidine derivatives with various enzymes. The results indicated that modifications to the pyrrolidine ring could significantly affect binding affinity and inhibition efficacy. This suggests that this compound might follow similar trends due to its structural similarities .

Furthermore, another study highlighted the role of trifluoromethyl groups in enhancing the metabolic stability of compounds, which could lead to prolonged biological activity and reduced clearance rates in vivo. This characteristic is particularly beneficial for drug development as it may improve therapeutic outcomes .

Q & A

Q. What synthetic strategies are recommended for preparing O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate with high stereochemical purity?

Answer: The synthesis of pyrrolidine dicarboxylates typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by regioselective trifluoromethylation and esterification. For stereochemical control, asymmetric catalysis or chiral auxiliaries are critical. For example, describes a method using N-tert-butanesulfinyl aldimines and LiHMDS (lithium hexamethyldisilazide) in THF to achieve high enantiomeric excess in azetidine derivatives. A similar approach could be adapted for pyrrolidine systems by optimizing reaction time, temperature (e.g., −78°C to room temperature), and stoichiometry of the base. Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of diastereomeric impurities .

Q. How can the cis-configuration of the trifluoromethyl group at position 5 be confirmed experimentally?

Answer: X-ray crystallography is the gold standard for confirming stereochemistry. If single crystals are unavailable, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity between protons. For example, NOE correlations between the pyrrolidine ring protons (e.g., H-4 and H-5) and the trifluoromethyl group would confirm the cis-arrangement. Additionally, 2D NMR techniques (COSY, HSQC) help resolve overlapping signals, as seen in , where 1H NMR data for a related compound ([α]20D = +10.00) validated stereochemistry .

Q. What are the optimal conditions for characterizing the compound’s purity and stability under storage?

Answer: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm is recommended for purity assessment. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect hydrolytic cleavage of the tert-butyl or methyl esters. highlights the importance of anhydrous storage (argon atmosphere, −20°C) for similar trifluoromethylated piperidine derivatives to prevent ester hydrolysis .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and observed reaction yields for this compound?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and identify steric or electronic barriers in the synthesis. For example, the tert-butyl group may hinder nucleophilic attack at the pyrrolidine nitrogen, reducing yields. provides bond angle and dihedral angle data (e.g., O1—C7—O2 = 179.00°) that can be used to validate computational models against experimental crystallographic data . Adjusting protecting groups (e.g., switching tert-butyl to benzyl) or solvent polarity (THF vs. DMF) may improve reaction efficiency.

Q. What strategies address discrepancies in stereochemical assignments between NMR and X-ray crystallography?

Answer: Reconcile conflicting data by:

- Repeating NOE experiments with higher-field NMR (e.g., 600 MHz) to enhance resolution.

- Re-crystallizing the compound in alternative solvents (e.g., dichloromethane/hexane) to obtain higher-quality crystals.

- Using vibrational circular dichroism (VCD) to correlate experimental and computed spectra, as demonstrated in for chiral sulfinylamines .

Q. How can the compound’s reactivity in cross-coupling reactions be enhanced for derivatization?

Answer: The trifluoromethyl group’s electron-withdrawing nature may suppress traditional cross-coupling (e.g., Suzuki-Miyaura). To overcome this, employ palladium catalysts with bulky ligands (e.g., XPhos) to stabilize the transition state. Alternatively, decarboxylative coupling—removing the methyl or tert-butyl ester via silver(I) oxide—can generate reactive intermediates. describes brominated pyridine derivatives undergoing coupling at 5-bromo positions, suggesting similar strategies for trifluoromethylated systems .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.